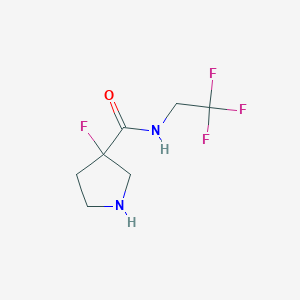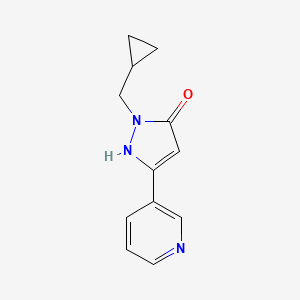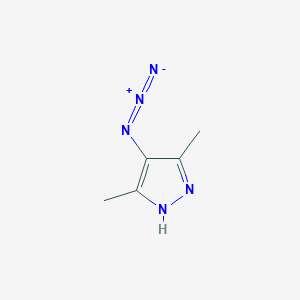
3-fluoro-N-(2,2,2-trifluoroéthyl)pyrrolidine-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide” has been discussed in several studies. For instance, N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A novel strategy for the [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes was described by the Ko group in 2018 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide” have been studied. For example, N-2,2,2-trifluoroethylisatin ketimines have been involved in organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products .Applications De Recherche Scientifique
Découverte de médicaments
Les cycles pyrrolidine sont une caractéristique courante de nombreux composés pharmaceutiques en raison de leur polyvalence et de leur activité biologique. Par exemple, les dérivés de la pyrrolidine ont été étudiés comme agonistes inverses du récepteur orphelin apparenté à l'acide rétinoïque γ (RORγt), qui est impliqué dans les maladies auto-immunes .
Ignifugeants
Les groupes trifluoroéthyle sont utilisés dans les ignifugeants pour des matériaux tels que les batteries lithium-ion afin d'améliorer la sécurité en réduisant l'inflammabilité. Des composés comme le phosphate de tris (2, 2, 2-trifluoroéthyle) (TFP) ont été synthétisés à cette fin .
Synthèse organique
Le groupe trifluoroéthyle est également impliqué dans diverses réactions de synthèse organique, contribuant à la stéréosélectivité des produits. Ce groupe peut influencer les propriétés physiques et chimiques des molécules, ce qui les rend précieuses dans la création de composés présentant les caractéristiques souhaitées .
Protection des cultures
Les produits chimiques organiques fluorés, y compris ceux contenant des cycles pyrrolidine et des groupes trifluoroéthyle, sont de plus en plus importants dans la protection des cultures. Un nombre important de pesticides lancés au cours des dernières décennies ont été fluorés pour améliorer leur efficacité .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that fluorine-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can enhance the metabolic stability of a molecule and affect its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Result of Action
It is known that fluorine-containing compounds can exhibit numerous pharmacological activities .
Action Environment
It is known that the electronegativity, size, electrostatic interactions, and lipophilicity of the fluorine atom can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorine-containing compounds .
Analyse Biochimique
Biochemical Properties
3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function. Additionally, the trifluoromethyl group in the compound enhances its metabolic stability and influences its biological activity by altering its lipophilicity and binding affinity to target proteins .
Cellular Effects
The effects of 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites . This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, the compound can induce changes in gene expression by binding to DNA or RNA, affecting the transcription and translation processes . The presence of fluorine atoms in the compound enhances its binding affinity to target biomolecules, making it a potent inhibitor or activator of various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide in laboratory settings have been studied to understand its stability and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has been shown to cause changes in cellular function, such as altered cell proliferation and apoptosis rates . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context.
Dosage Effects in Animal Models
The effects of 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. For instance, the compound can be transported by L-type amino acid transporters, which are upregulated in certain cancer cells . This selective transport can lead to the accumulation of the compound in specific tissues, enhancing its therapeutic efficacy or toxicity depending on the context .
Subcellular Localization
The subcellular localization of 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can significantly affect its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes such as gene expression, energy metabolism, and protein synthesis .
Propriétés
IUPAC Name |
3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4N2O/c8-6(1-2-12-3-6)5(14)13-4-7(9,10)11/h12H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOICJALOBOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)NCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)



![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)
